molecular formula C11H9BrClNO3 B1406880 Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate CAS No. 2183997-56-8

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

Cat. No. B1406880
CAS RN: 2183997-56-8
M. Wt: 318.55 g/mol
InChI Key: SYVNMTIJYMXSNF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

The benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .


Molecular Structure Analysis

The molecular formula of Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is C11H10BrNO3 .


Chemical Reactions Analysis

Benzofuran compounds are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is 284.11 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Benzofuran derivatives are pivotal in the synthesis of heterocyclic compounds due to their diverse biological activities. Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate can serve as a precursor in synthesizing complex benzofuran structures, which are often found in natural products and pharmaceuticals .

Anticancer Agent Development

Substituted benzofurans have shown significant anticancer activities. This compound, due to its functional groups, could be utilized in synthesizing novel anticancer agents, potentially inhibiting the growth of various cancer cell lines .

Anti-Inflammatory and Analgesic Research

The structural complexity of benzofuran derivatives makes them suitable candidates for anti-inflammatory and analgesic drug development. The presence of amino, bromo, and chloro substituents may enhance these properties .

Antiviral Drug Synthesis

Benzofuran compounds have demonstrated antiviral activities. The ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate could be a key intermediate in the synthesis of antiviral drugs, particularly against diseases like hepatitis C .

Organometallic Chemistry

In organometallic chemistry, this compound could be involved in cross-coupling reactions, such as Suzuki or Stille reactions, to create complex organic molecules with potential applications in materials science and catalysis .

Aromatic Substitution Reactions

This compound can undergo various aromatic substitution reactions, including electrophilic and nucleophilic substitutions, due to the reactive positions on the benzofuran ring. These reactions are fundamental in medicinal chemistry for modifying drug molecules .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO3/c1-2-16-11(15)10-8(14)6-3-5(13)4-7(12)9(6)17-10/h3-4H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNMTIJYMXSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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